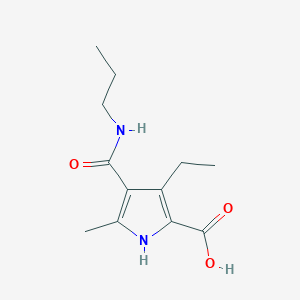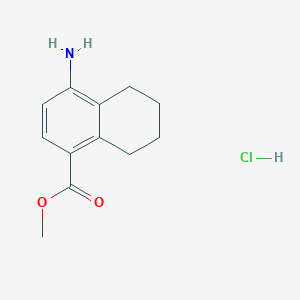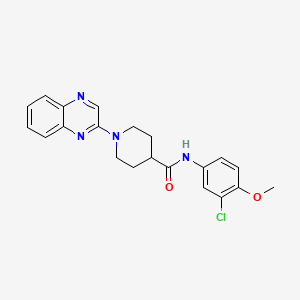
3-Ethyl-5-methyl-4-(propylcarbamoyl)-1H-pyrrole-2-carboxylic acid
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
3-Ethyl-5-methyl-4-(propylcarbamoyl)-1H-pyrrole-2-carboxylic acid is a chemical compound that has been the subject of scientific research in recent years. This compound is also known as EPMC and has been found to have potential applications in the field of medicine.
Aplicaciones Científicas De Investigación
Synthesis and Antibacterial Activity
Pyrrole derivatives have been explored for their potential in synthesizing compounds with antibacterial activity. For example, a study involving the synthesis of 4,7-dihydro-4-oxo-1H-pyrrolo[2,3-b]pyridine-5-carboxylic acids from ethyl 5-methyl(or 5H)-2-aminopyrrole-3-carboxylate demonstrated one compound showing significant in vitro antibacterial activity (E. Toja et al., 1986).
Chemical Analysis Methods
Another application of pyrrole derivatives is in the development of analytical methods. For instance, a simple method using 2-Methyl3-carbethoxy-4-(3-propionic acid) pyrrole, produced by the condensation of δ-aminolevulinic acid with ethyl acetoacetate, facilitated the quantitative analysis of urinary δ-aminolevulinic acid as an index of lead exposure, showcasing the role of pyrrole derivatives in chemical analysis (K. Tomokuni & M. Ogata, 1972).
Synthesis of Liquid-Crystalline Networks
Pyrrole derivatives also find applications in the synthesis of liquid-crystalline networks. A study described the self-assembly of multifunctional H-bond donor and acceptor molecules through the formation of intermolecular hydrogen bonds involving pyrrole derivatives, leading to the formation of supramolecular liquid-crystalline networks (H. Kihara et al., 1996).
Novel Glycine Site Antagonists
Furthermore, pyrrole derivatives have been investigated for their potential as novel glycine site antagonists, indicating their importance in neurological research. The synthesis and preliminary biological evaluation of novel (E)-3-(2-(N-phenylcarbamoyl)-vinyl)pyrrole-2-carboxylic acids for their in vitro affinity at the strychnine-insensitive glycine-binding site of the N-methyl-D-aspartate (NMDA) receptor complex highlighted the versatility of pyrrole derivatives in developing new therapeutic agents (C. Balsamini et al., 1998).
Propiedades
IUPAC Name |
3-ethyl-5-methyl-4-(propylcarbamoyl)-1H-pyrrole-2-carboxylic acid |
Source


|
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C12H18N2O3/c1-4-6-13-11(15)9-7(3)14-10(12(16)17)8(9)5-2/h14H,4-6H2,1-3H3,(H,13,15)(H,16,17) |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
QEOCUCFUZUYORE-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCCNC(=O)C1=C(NC(=C1CC)C(=O)O)C |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C12H18N2O3 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
238.28 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.
![2-((4-fluorophenyl)thio)-N-(2-(4-(trifluoromethyl)-7,8-dihydro-5H-pyrano[4,3-d]pyrimidin-2-yl)ethyl)acetamide](/img/structure/B2994289.png)
![N-[3-(2,2,2-Trifluoro-1-hydroxyethyl)phenyl]prop-2-enamide](/img/structure/B2994291.png)


![5-Methoxybicyclo[2.2.1]heptan-2-amine;hydrochloride](/img/structure/B2994295.png)
![2-((3-Chlorophenyl)sulfonyl)-1-(3,4-dimethoxyphenyl)-1,2,3,4-tetrahydropyrrolo[1,2-a]pyrazine](/img/structure/B2994297.png)
![N-(2-(benzo[b]thiophen-3-yl)-2-hydroxyethyl)-5-methylisoxazole-3-carboxamide](/img/structure/B2994298.png)
![4-(2-methoxybenzyl)-1-(methylthio)thieno[2,3-e][1,2,4]triazolo[4,3-a]pyrimidin-5(4H)-one](/img/structure/B2994299.png)




![N-(2-(5-(3-chlorobenzyl)-4-oxo-4,5-dihydro-1H-pyrazolo[3,4-d]pyrimidin-1-yl)ethyl)acetamide](/img/structure/B2994309.png)
![N-Ethyl-N-[2-oxo-2-[3-oxo-2-[4-(trifluoromethyl)phenyl]piperazin-1-yl]ethyl]prop-2-enamide](/img/structure/B2994310.png)
